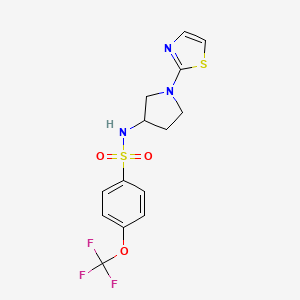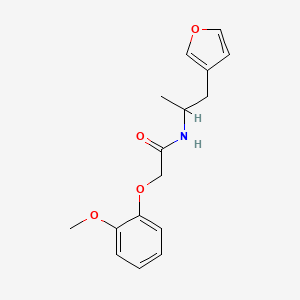![molecular formula C8H5ClF3N3 B2891060 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine CAS No. 2061269-81-4](/img/structure/B2891060.png)
4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine” is a complex organic compound. It belongs to the class of compounds known as triazolopyridines, which are heterocyclic compounds containing a triazole ring fused to a pyridine ring . Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- A facile synthesis method for novel derivatives of [1,2,4]triazolo[4,3-a]pyridines, which share structural similarities with 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine, was developed using microwave irradiation. These compounds exhibit antifungal properties (Yang et al., 2015).
- The biologically important 1,2,4-triazolo[1,5-a]pyridines were synthesized using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This strategy allows for metal-free oxidative N-N bond formation, leading to high reaction yields in a short time (Zheng et al., 2014).
Anticancer Research
- A series of triazolopyrimidines, structurally related to this compound, were synthesized and showed anticancer activity. They uniquely promote tubulin polymerization, differing from other anticancer agents (Zhang et al., 2007).
Material Science and Conductivity
- Alkylation and reduction of certain heterocycles related to this compound produced stable crystalline solids. These compounds were characterized for their potential in conductivity and magnetic applications (Beer et al., 2002).
Herbicidal Activity
- Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, structurally related to the triazolopyridine , were found to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates (Moran, 2003).
Mecanismo De Acción
Target of Action
Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole-pyrimidine hybrid compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of biological activities associated with triazole compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, apoptosis, and ER stress .
Pharmacokinetics
The presence of a trifluoromethyl group in a molecule has been shown to improve drug potency . This suggests that the trifluoromethyl group in this compound may enhance its bioavailability.
Result of Action
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . Therefore, it is possible that this compound may have similar effects.
Propiedades
IUPAC Name |
4-chloro-3-methyl-6-(trifluoromethyl)triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-7-6(9)2-5(8(10,11)12)3-15(7)14-13-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNORRLIFLYLFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CN2N=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890977.png)
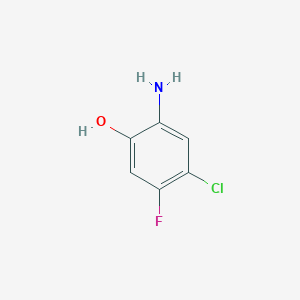
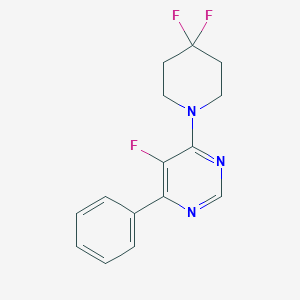
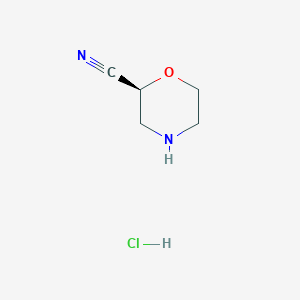
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890986.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2890987.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2890989.png)
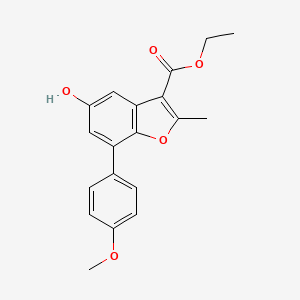
![(Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890992.png)
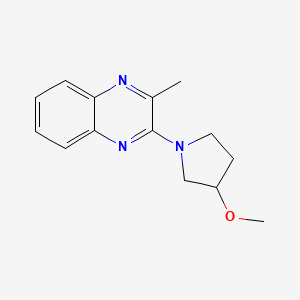
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2890995.png)
![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2890998.png)
